molecular formula C7H12O3 B2556706 2-Hydroxy-1-methylcyclopentane-1-carboxylic acid CAS No. 1354427-64-7

2-Hydroxy-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2556706
CAS No.: 1354427-64-7
M. Wt: 144.17
InChI Key: CXTIHRQTCGOZRS-UHFFFAOYSA-N
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Description

“2-Hydroxy-1-methylcyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1354427-64-7 . It has a molecular weight of 144.17 . The IUPAC name for this compound is the same as the common name . The compound is stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12O3/c1-7(6(9)10)4-2-3-5(7)8/h5,8H,2-4H2,1H3,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 144.17 .

Scientific Research Applications

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) acts as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various enzymes. This inhibition is influenced by the ring size and substituents on the ring structure. Certain isomers of 3-methylcycloleucine, which have structural similarities to 2-Hydroxy-1-methylcyclopentane-1-carboxylic acid, show varying levels of inhibitory activity (Coulter et al., 1974).

RNA Methylation Inhibition

Cycloleucine, structurally related to this compound, inhibits RNA methylation in chicken embryo fibroblasts infected with B77 sarcoma virus. This inhibition specifically targets internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA (Dimock & Stoltzfus, 1979).

Neuroexcitatory Amino Acid Antagonism

Derivatives of kainic acid, which have structural features in common with this compound, were found to inhibit the stimulation of Na+ fluxes induced by neuroexcitants like kainic acid and N-methyl-D-aspartic acid in rat brain slices. These lactones serve as selective antagonists of neuroexcitatory amino acids (Goldberg, Luini, & Teichberg, 1983).

Synthesis of Complex Organic Molecules

The compound was utilized in the total synthesis of complex organic molecules like (-)-borrelidin (treponemycin), a macrolide antibiotic. This synthesis involved intricate steps, including the elaboration of a deoxypropionate subunit and a unique Z/E cyanodiene unit, demonstrating the compound's role in advanced organic synthesis (Hanessian et al., 2003).

Catalysis in Organic Synthesis

The compound was applied in Rhodium-catalyzed silylcarbocyclization (SiCaC) and carbonylative silylcarbocyclization (CO-SiCaC) reactions of enynes. This catalysis process yielded functionally diverse five- and six-membered ring systems, highlighting its utility in the synthesis of heterocyclic and carbocyclic compounds (Ojima et al., 2002).

Superacidic Catalysis

Sulfated zirconia (SZ), known for its superacidic strength, demonstrated high activity in the conversion of hydrocarbons, such as methylcyclopentane to cyclohexane. The interaction with saturated hydrocarbons like this compound elucidated oxidation and hydride transfer mechanisms in these reactions (Farcasiu, Ghenciu, & Li, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

2-hydroxy-1-methylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10)4-2-3-5(7)8/h5,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTIHRQTCGOZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354427-64-7
Record name 2-hydroxy-1-methylcyclopentane-1-carboxylic acid
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